3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine - 1357945-30-2

3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine

Catalog Number: EVT-1491284
CAS Number: 1357945-30-2
Molecular Formula: C6H3Br2N3
Molecular Weight: 276.919
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with the empirical formula C6H3Br2N3 and a molecular weight of 276.92 . It is a solid substance . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

While specific synthesis methods for 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine were not found, there are reports on the synthesis of related pyrazolo[3,4-b]pyridine derivatives .

Molecular Structure Analysis

The molecular structure of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine can be represented by the SMILES string Brc1nccc2[nH]nc(Br)c12 . The InChI representation is 1S/C6H3Br2N3/c7-5-4-3(1-2-9-5)10-11-6(4)8/h1-2H,(H,10,11) .

Physical And Chemical Properties Analysis

3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine is a solid substance . Its empirical formula is C6H3Br2N3 and it has a molecular weight of 276.92 .

Tert-Butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate

Compound Description: This compound features a pyrazolo[4,3-c]pyridine core with a tert-butyl 3-oxo-carboxylate substituent at the 5-position. The described research focuses on its crystal structure, revealing a planar pyrazole ring and a half-chair conformation of the piperidine ring. []

Relevance: This compound shares the core pyrazolo[4,3-c]pyridine structure with 3,4-dibromo-1H-pyrazolo[4,3-c]pyridine. Although it has additional substituents and a reduced piperidine ring, the fundamental scaffold similarity makes it a relevant related compound. []

Alkyl [(Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydrolH-pyrazol-3-yl]acetate (4)

Compound Description: This compound is an intermediate used in the synthesis of 2H-pyrazolo[4,3-c]pyridine-7-carboxylates. It features a pyrazole ring with various substituents, including an acetate group linked via a methylene bridge. This compound can react with N- and C-nucleophiles, leading to the formation of substituted pyrazole derivatives. []

Relevance: This compound highlights the synthetic versatility of the pyrazole ring system, which can be further cyclized to obtain the pyrazolo[4,3-c]pyridine scaffold found in 3,4-dibromo-1H-pyrazolo[4,3-c]pyridine. It exemplifies a synthetic route to access related compounds within this class. []

3-Aryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives

Compound Description: These compounds represent a class of antihypertensive agents characterized by a pyrazolo[4,3-c]pyridine core with an aryl substituent at the 3-position and a tetrahydropyridine ring. Quantitative Structure-Activity Relationship (QSAR) studies have explored the impact of various substituents on their ability to displace [3H]prazosin. []

Relevance: This class of compounds highlights the biological significance of the pyrazolo[4,3-c]pyridine scaffold present in 3,4-dibromo-1H-pyrazolo[4,3-c]pyridine. While the bromine substituents in the target compound may impart different biological activities, the shared scaffold suggests potential for exploring similar pharmacological profiles. []

Indanyl-substituted 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives

Compound Description: These compounds feature a pyrazolo[4,3-c]pyridine core with an indanyl substituent and a tetrahydropyridine ring. They are recognized for their activity on the potassium channel TASK-1 and potential as therapeutic agents for atrial arrhythmias, such as atrial fibrillation. []

Relevance: This compound class underscores the diverse pharmacological potential of molecules containing the pyrazolo[4,3-c]pyridine scaffold, similar to 3,4-dibromo-1H-pyrazolo[4,3-c]pyridine. The presence of the indanyl substituent in these derivatives, while distinct from the bromine substitutions in the target compound, highlights the ability to modulate biological activity through structural modifications of this core scaffold. []

1,6,8-Triaryl-1H-pyrazolo[4,3-c]quinolines

Compound Description: These compounds are characterized by a pyrazolo[4,3-c]quinoline core with aryl substituents at the 1, 6, and 8 positions. They are synthesized using 6,8-dibromo-4-chloroquinoline-3-carbaldehyde as a key synthon and are further functionalized through substitution and metal-catalyzed cross-coupling reactions. []

Relevance: While structurally distinct from 3,4-dibromo-1H-pyrazolo[4,3-c]pyridine, this class of compounds is relevant due to the presence of the pyrazolo[4,3-c] system fused to an additional aromatic ring. The synthesis of these compounds, specifically the use of halogenated precursors for further derivatization, provides valuable insights into potential synthetic strategies for modifying the target compound. []

5-tert-Butyl 3-ethyl 1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

Compound Description: This compound features a pyrazolo[4,3-c]pyridine core with tert-butyl and ethyl carboxylate substituents at the 3 and 5 positions, respectively. The research focuses on its crystal structure, which reveals a half-chair conformation of the six-membered ring. []

Relevance: Similar to other compounds listed, this compound shares the core pyrazolo[4,3-c]pyridine scaffold with 3,4-dibromo-1H-pyrazolo[4,3-c]pyridine. The differing substituents and their positions provide insight into the structural diversity possible within this class of compounds without drastically altering the core framework. []

Derivatives of 4,6-dimethyl-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-3-ones and Ethers 2,6-dimethyl-4-phenyl-hydrazine Nicotinic Acids

Compound Description: This group encompasses a series of compounds with a pyrazolo[4,3-c]pyridine core, with variations in substituents at positions 2, 4, and 6. These compounds have shown potential antidepressant and anxiolytic activity. []

Relevance: The presence of the pyrazolo[4,3-c]pyridine core in these compounds highlights the potential for biological activity within this chemical class, making it relevant in comparison to 3,4-dibromo-1H-pyrazolo[4,3-c]pyridine. While the bromine substituents in the target compound may confer distinct pharmacological properties, the shared scaffold suggests a potential avenue for exploring related therapeutic applications. []

3,4-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium Energetic Ionic Compounds

Compound Description: This class of compounds features a 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium cation paired with various anions. These compounds are of interest for their energetic properties, owing to the presence of amino, azido, and cationic functionalities within the pyrazolo[4,3-c]pyridine framework. []

Relevance: While structurally distinct from 3,4-dibromo-1H-pyrazolo[4,3-c]pyridine, these compounds demonstrate the versatility of the pyrazolo[4,3-c]pyridine scaffold for incorporating various functional groups. The presence of halogens in the target compound suggests the possibility of exploring similar derivatization strategies to introduce energetic functionalities. []

Pyrazolo[4,3-c]pyridine Sulfonamides

Compound Description: This group consists of compounds with a sulfonamide group attached to the pyrazolo[4,3-c]pyridine scaffold. These compounds have exhibited promising inhibitory activity against various human carbonic anhydrase (CA) isoforms and bacterial CAs, making them potential candidates for further development as novel antibacterial agents. []

Relevance: This class demonstrates the ability to modify the pyrazolo[4,3-c]pyridine scaffold to generate molecules with desirable biological activities. While 3,4-dibromo-1H-pyrazolo[4,3-c]pyridine does not contain a sulfonamide moiety, the shared core structure suggests potential for exploring derivatization strategies that introduce functionalities with similar biological effects. []

3-Aryl-4-acetyl-1H-pyrazolo[3,4-b]- and -[4,3-c]pyridine Derivatives

Compound Description: These compounds encompass two isomeric series with 3-aryl and 4-acetyl substituents on either a pyrazolo[3,4-b]pyridine or a pyrazolo[4,3-c]pyridine core. These compounds are synthesized from substituted pyridines and highlight the synthetic accessibility of diversely substituted pyrazolopyridine frameworks. []

Relevance: This class demonstrates the ability to synthesize both the pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine isomers, showcasing the subtle structural variations possible within this family of compounds. While 3,4-dibromo-1H-pyrazolo[4,3-c]pyridine represents a specific isomer, these examples underscore the potential for exploring structurally similar compounds with potentially distinct biological profiles. []

Ethyl 3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates

Compound Description: These compounds feature a pyrazolo[4,3-c]pyridine core with an ethyl carboxylate group at the 7-position and variations in the substituents at the 5-position. They are synthesized from a common precursor through reactions with N-nucleophiles. []

Relevance: Sharing the pyrazolo[4,3-c]pyridine scaffold with 3,4-dibromo-1H-pyrazolo[4,3-c]pyridine, this class of compounds emphasizes the feasibility of introducing substituents at various positions on the core structure. The synthetic strategies employed to generate these compounds could provide valuable insights into potential modifications of the target compound. []

3-Hydroxy-1-nitrophenyl-1H-pyrazolo[4,3-c]pyridines

Compound Description: These compounds feature a pyrazolo[4,3-c]pyridine scaffold with a 3-hydroxy and a nitrophenyl substituent at the 1-position. They are notable for their selective inhibitory activity against xanthine oxidase, an enzyme involved in purine catabolism. []

Relevance: The presence of the pyrazolo[4,3-c]pyridine core in these compounds highlights its potential for enzyme inhibition, which is relevant when comparing it to 3,4-dibromo-1H-pyrazolo[4,3-c]pyridine. While the specific substituents differ, the shared scaffold suggests a potential starting point for investigating the target compound's inhibitory activity against various enzymes. []

1-(Aryl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines

Compound Description: These compounds are a series of pyrazolo[4,3-c]pyridines featuring a methylsulfonyl group at the 5-position, a 4-(trifluoromethyl)phenyl substituent at the 3-position, and variations in the aryl group at the 1-position. The research primarily focuses on their crystal structures and hydrogen bonding patterns. []

Relevance: These compounds share the core pyrazolo[4,3-c]pyridine structure with 3,4-dibromo-1H-pyrazolo[4,3-c]pyridine and showcase the impact of different substituents on molecular conformation and crystal packing. While the specific substituents differ, these examples provide insight into the structural diversity possible while retaining the core scaffold. []

1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247)

Compound Description: Apixaban is a potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. It features a novel bicyclic tetrahydropyrazolopyridinone scaffold and a 4-methoxyphenyl group at the 1-position. []

Relevance: This compound, although possessing a tetrahydropyrazolopyridinone scaffold instead of the pyrazolo[4,3-c]pyridine core of 3,4-dibromo-1H-pyrazolo[4,3-c]pyridine, exemplifies the potential for developing potent drug candidates based on related heterocyclic frameworks. The successful optimization of Apixaban's structure for improved pharmacological properties may offer valuable insights for exploring the therapeutic potential of the target compound. []

4-Chlorocinnoline-3-carbonitrile

Compound Description: This compound is an intermediate used in the synthesis of various cinnoline derivatives, including 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines. It reacts with nucleophiles like thiourea, carbanions, methyl thioglycolate, and hydrazines to yield a diverse range of products. []

Relevance: While structurally distinct from 3,4-dibromo-1H-pyrazolo[4,3-c]pyridine, this compound demonstrates the utility of halogenated heterocycles as versatile building blocks for constructing fused heterocyclic systems. The reactions of 4-chlorocinnoline-3-carbonitrile with various nucleophiles highlight potential synthetic strategies for further derivatizing the target compound. []

Methyl 2-[4-methoxycarbonyl-5-(β-D-ribofuranosyl)-1H-pyrazolyl-3]-acetate (7a)

Compound Description: This compound is an intermediate in the synthesis of pyrazolo[4,3-c]pyridine C-ribonucleosides, analogs of 7-substituted 3-deazaxanthosine and -guanosine. It is derived from a ribofuranosyltetrazole precursor and serves as a key intermediate for constructing the pyrazolo[4,3-c]pyridine C-nucleoside framework. []

Relevance: While not directly containing the pyrazolo[4,3-c]pyridine core itself, this compound highlights the synthetic routes and strategies for constructing this specific heterocyclic system, particularly in the context of nucleoside analogs. The use of a ribofuranosyl substituent in this compound provides insights into potential glycosylation strategies for 3,4-dibromo-1H-pyrazolo[4,3-c]pyridine. []

(-)-3-[(1S,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)cyclopentan-1-yl]-1H-pyrazolo[4,3-c]pyridme-4,6(5H,7H)-dione (3)

Compound Description: This compound is an enantiomerically pure pyrazolo[4,3-c]pyridine carbarzbo C-nucleoside synthesized from an enantiomerically pure carbocyclic tetrazole precursor. The research highlights the synthesis of this specific enantiomer and its potential as a nucleoside analog. []

Relevance: This compound shares the core pyrazolo[4,3-c]pyridine structure with 3,4-dibromo-1H-pyrazolo[4,3-c]pyridine and demonstrates the feasibility of synthesizing chiral derivatives within this class. The presence of a carbocyclic sugar moiety attached to the pyrazolo[4,3-c]pyridine core provides insights into potential glycosylation strategies for the target compound. []

3-(Substituted)-4,5,6,7-tetrahydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridine and 3-(Substituted)-5,6-dihydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridin-7(4H)-one Derivatives

Compound Description: These are two related series of compounds with variations in substituents at the 3- and 6-positions on either a tetrahydro-1H-pyrazolo[3,4-c]pyridine or a 5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one core. They have shown promising antiproliferative activity against various cancer cell lines and exhibit inhibitory activity against specific kinases. []

Relevance: While structurally distinct due to the presence of a pyrazolo[3,4-c]pyridine core instead of the pyrazolo[4,3-c]pyridine found in 3,4-dibromo-1H-pyrazolo[4,3-c]pyridine, these compounds highlight the potent biological activities achievable within this family of heterocycles. The variations in substituents and their effects on antiproliferative activity provide valuable insights for exploring the structure-activity relationships of the target compound. []

6-Methyl-7-[1,2,3]triazol-2-yl-1,6-dihydrobenzo[1,2-d;3,4-d']diimidazole (10) and 5-Oxazol-2-yl-1H-pyrazolo[4,3-b]pyridin-3-ylamine (16)

Compound Description: These two compounds, 10 and 16, are structurally distinct heterocycles investigated as potential adenosine receptor antagonists. While compound 10 features a benzodiimidazole core with a triazole substituent, compound 16 comprises a pyrazolo[4,3-b]pyridine core with an oxazole substituent. []

Relevance: Although structurally distinct from 3,4-dibromo-1H-pyrazolo[4,3-c]pyridine due to their different core scaffolds and substitution patterns, these compounds highlight the exploration of diverse heterocyclic frameworks for targeting specific biological activities. The lack of significant affinity for adenosine receptors observed for these compounds provides valuable information for understanding the structural requirements for receptor binding within this class of compounds. []

3,6-Dimethyl-1-phenyl-1H-pyrazolo[4,3-c]pyridine-4-ones and 3,6-Dimethyl-1-phenyl-1H-pyrazolo[4,3-c]pyridine-4-thiones

Compound Description: These two series of compounds feature a pyrazolo[4,3-c]pyridine core with variations in the substituent at the 4-position, either an oxygen atom (ones) or a sulfur atom (thiones). These compounds were synthesized from dehydroacetic acid and evaluated for their positive inotropic activity, exhibiting greater potency than the reference compound mirlinone. []

Relevance: This class of compounds shares the core pyrazolo[4,3-c]pyridine scaffold with 3,4-dibromo-1H-pyrazolo[4,3-c]pyridine, highlighting the potential for this framework to exhibit positive inotropic activity. While the bromine substituents in the target compound might influence its pharmacological profile, the shared scaffold suggests a potential starting point for investigating its cardiovascular effects. []

3,4-Diamino-1H-pyrazolo[4,3-c]quinoline and 3-Azido-1H-1,2,4,5,6,6a-hexaazabenzo[a]indacene

Compound Description: These compounds are novel heterocyclic systems synthesized from 4-alkylamino-2-chloroquinoline-3-carbonitriles. The 3,4-diamino-1H-pyrazolo[4,3-c]quinoline represents a new class of fused pyrazoloquinoline, while the 3-azido-1H-1,2,4,5,6,6a-hexaazabenzo[a]indacene showcases a unique tetracyclic ring system. []

Relevance: Although structurally distinct from 3,4-dibromo-1H-pyrazolo[4,3-c]pyridine due to the additional fused rings, these compounds demonstrate the feasibility of synthesizing complex heterocyclic frameworks containing the pyrazolo[4,3-c] motif. The synthetic strategies employed for their preparation, involving cyclization and diazotization reactions, offer valuable insights for potential modifications of the target compound. []

1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid Ethyl Ester

Compound Description: This compound is a crucial intermediate in the synthesis of apixaban, an anticoagulant drug. The compound features a tetrahydropyrazolopyridinone core with a 4-methoxyphenyl substituent at the 1-position and an ethyl ester group at the 3-position. []

Relevance: Although structurally different from 3,4-dibromo-1H-pyrazolo[4,3-c]pyridine due to its tetrahydropyrazolopyridinone core and diverse substituents, this compound highlights the importance of structurally related scaffolds in medicinal chemistry. The role of this compound as a key intermediate in apixaban synthesis emphasizes the potential of exploring similar synthetic routes for developing novel biologically active compounds based on the pyrazolo[4,3-c]pyridine framework. []

Tetrahydro-1H-pyrazolo[4,3-c]pyridines

Compound Description: These compounds, characterized by a tetrahydro-1H-pyrazolo[4,3-c]pyridine core, are synthesized via intramolecular nitrilimine cycloaddition. This method provides a novel route for accessing these heterocycles, which are valuable scaffolds in medicinal chemistry. []

Relevance: Although lacking specific substituents mentioned in relation to 3,4-dibromo-1H-pyrazolo[4,3-c]pyridine, these compounds showcase the versatility of the pyrazolo[4,3-c]pyridine core structure and its potential for derivatization. The synthesis via intramolecular nitrilimine cycloaddition highlights an alternative approach for building diverse libraries of compounds based on this scaffold. []

1-Phenylpyrazolo[4,3-c]pyridines and 1-Phenylpyrazolo[4,3-c]pyridine 5-Oxides

Compound Description: These two series of compounds are synthesized from 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes through Sonogashira coupling reactions followed by either amination or silver-catalyzed cyclization. They demonstrate a straightforward approach to building substituted pyrazolo[4,3-c]pyridine frameworks. []

Relevance: These compounds share the pyrazolo[4,3-c]pyridine core with 3,4-dibromo-1H-pyrazolo[4,3-c]pyridine and emphasize the feasibility of introducing substituents at different positions. The synthetic strategies employed, particularly the Sonogashira coupling, highlight versatile approaches for further functionalizing the target compound. []

3-Aminopyrazolo[4,3-c]pyridine-4,6-dione

Compound Description: This compound is a versatile precursor for synthesizing novel pyrazolo[4,5,1-ij][1,6]naphthyridines and pyrido[4’,3’:3,4]pyrazolo[1,5-a]pyrimidines. It reacts with aldehydes, aryldiazonium chlorides, chalcones, and enaminones to yield diversely substituted heterocyclic frameworks. []

Relevance: Although not directly containing the same core structure as 3,4-dibromo-1H-pyrazolo[4,3-c]pyridine, this compound highlights the versatility of the pyrazolo[4,3-c]pyridine motif as a building block for accessing more complex fused heterocycles. The reactions and regioselectivity observed provide valuable insights into potential synthetic strategies for modifying the target compound. []

1H-Pyrrolo[2,3-c]pyridine-7(6H)-ones and Pyrazolo[3,4-c]pyridine-7(6H)-ones

Compound Description: These two classes of compounds, characterized by either a pyrrolo[2,3-c]pyridine-7(6H)-one or a pyrazolo[3,4-c]pyridine-7(6H)-one core, are investigated as inhibitors of BET proteins (BRD2, BRD3, BRD4, and BRD-t). They represent potential therapeutic agents for treating diseases like cancer. []

Relevance: These compounds, while possessing different core structures compared to 3,4-dibromo-1H-pyrazolo[4,3-c]pyridine, underscore the biological relevance of related heterocyclic frameworks, particularly in the context of protein inhibition and potential anticancer activity. The successful development of these compounds as BET inhibitors suggests the value of exploring similar strategies for targeting therapeutically relevant proteins with the target compound or its derivatives. []

1H-Pyrazolo[3,4-c]pyridine

Compound Description: This compound, the parent structure of the pyrazolo[3,4-c]pyridine class, has been subjected to X-ray crystal structure determination and INDO calculations to study its reactivity and understand the influence of its electronic structure on electrophilic substitutions. []

Relevance: Although lacking the specific bromine substituents of 3,4-dibromo-1H-pyrazolo[4,3-c]pyridine, this compound provides fundamental knowledge about the reactivity and electronic properties of the pyrazolo[3,4-c]pyridine scaffold. Understanding the inherent reactivity of this core structure is essential when considering potential derivatization strategies and predicting the outcome of chemical modifications. []

Substituted Tetrahydro-1H-pyrazolo[3,4-c]pyridines

Compound Description: This broad class of compounds features a tetrahydro-1H-pyrazolo[3,4-c]pyridine core with various substituents and has shown therapeutic potential, particularly in oncology. []

Relevance: While structurally distinct from 3,4-dibromo-1H-pyrazolo[4,3-c]pyridine due to the pyrazolo[3,4-c]pyridine core, these compounds exemplify the importance of this related scaffold in medicinal chemistry. The development of these compounds as potential therapeutic agents, particularly for cancer, suggests the value of exploring similar strategies for the target compound, considering its structural similarity and potential for exhibiting biological activity. []

2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines

Compound Description: This group of compounds, synthesized from 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde through a series of cyclization, cross-coupling, and alkylation reactions, displays antiproliferative activity against various cancer cell lines. These compounds showcase the effectiveness of structural diversification for enhancing biological activity. []

Relevance: This class of compounds highlights the potential of pyrazolo[4,3-c]pyridines as a scaffold for developing anticancer agents, a property relevant to the study of 3,4-dibromo-1H-pyrazolo[4,3-c]pyridine. The successful synthesis and evaluation of these compounds underscore the importance of exploring structure-activity relationships within this class of heterocycles for optimizing biological activity. []

Properties

CAS Number

1357945-30-2

Product Name

3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine

IUPAC Name

3,4-dibromo-2H-pyrazolo[4,3-c]pyridine

Molecular Formula

C6H3Br2N3

Molecular Weight

276.919

InChI

InChI=1S/C6H3Br2N3/c7-5-4-3(1-2-9-5)10-11-6(4)8/h1-2H,(H,10,11)

InChI Key

LQKRJJHFVCFTHM-UHFFFAOYSA-N

SMILES

C1=CN=C(C2=C(NN=C21)Br)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.